1H-Azepine-1-carboxylic acid, 4-amino-4-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester
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Overview
Description
1H-Azepine-1-carboxylic acid, 4-amino-4-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of azepine, a seven-membered heterocyclic compound containing nitrogen. This compound is used primarily in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1H-Azepine-1-carboxylic acid, 4-amino-4-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hexahydroazepine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Azepine-1-carboxylic acid, 4-amino-4-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1H-Azepine-1-carboxylic acid, 4-amino-4-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Azepine-1-carboxylic acid, 4-amino-4-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, altering their activity and leading to various biochemical effects.
Pathways Involved: It can modulate signaling pathways by binding to receptors or other proteins, influencing cellular processes such as metabolism and gene expression.
Comparison with Similar Compounds
1H-Azepine-1-carboxylic acid, 4-amino-4-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester can be compared with similar compounds:
Properties
Molecular Formula |
C12H25N3O2 |
---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
tert-butyl 4-amino-4-(aminomethyl)azepane-1-carboxylate |
InChI |
InChI=1S/C12H25N3O2/c1-11(2,3)17-10(16)15-7-4-5-12(14,9-13)6-8-15/h4-9,13-14H2,1-3H3 |
InChI Key |
CHTJBNPXSLLALU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(CN)N |
Origin of Product |
United States |
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